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molecular formula C7H10O2 B8730830 2-methylhex-4-ynoic Acid CAS No. 51577-97-0

2-methylhex-4-ynoic Acid

Cat. No. B8730830
M. Wt: 126.15 g/mol
InChI Key: YVZVHNPTRCHYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235930

Procedure details

At 20° C., 130 ml. of an approximately 1.3-molar butyllithium solution in hexane is added dropwise to a solution of 27.1 g. of diisopropylamine in 130 ml. of THF. At -20° to 0°, 6.6 ml. of propionic acid and 18 ml. of hexamethylphosphoric triamide are added dropwise to this mixture, and the latter is stirred for 35 minutes at room temperature, and then at 0° 11.6 g. of 1-bromo-2-butyne is added dropwise thereto. The mixture is then stirred for 2 hours at room temperature. Then, the reaction mixture is stirred into 300 ml. of 10% hydrochloric acid, extracted three times with a mixture of pentane/ether (1+1), the organic extract is washed neutral with water, dried with magnesium sulfate, and the solvent is removed by distillation. After distilling the remainder in a bulb tube at 12 torr and 114°, 7.8 g. of 2-methyl-4-hexynoic acid is obtained as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C(NC(C)C)(C)C.[C:13]([OH:17])(=[O:16])[CH2:14][CH3:15].BrCC#CC>CCCCCC.CN(C)P(=O)(N(C)C)N(C)C.C1COCC1>[CH3:15][CH:14]([CH2:1][C:2]#[C:3][CH3:4])[C:13]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the latter is stirred for 35 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 20° C.
CUSTOM
Type
CUSTOM
Details
At -20° to 0°
CUSTOM
Type
CUSTOM
Details
at 0°
STIRRING
Type
STIRRING
Details
The mixture is then stirred for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
Then, the reaction mixture is stirred into 300 ml
EXTRACTION
Type
EXTRACTION
Details
of 10% hydrochloric acid, extracted three times
ADDITION
Type
ADDITION
Details
with a mixture of pentane/ether (1+1)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
is washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
After distilling the remainder in a bulb tube at 12 torr and 114°, 7.8 g

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CC(C(=O)O)CC#CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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